![molecular formula C9H9IO2 B1386796 2-((3-Iodophenoxy)methyl)oxirane CAS No. 75746-32-6](/img/structure/B1386796.png)
2-((3-Iodophenoxy)methyl)oxirane
Overview
Description
“2-((3-Iodophenoxy)methyl)oxirane” is a chemical compound with the molecular formula C9H9IO2 . It’s used in the synthesis and formulation of industrial products .
Synthesis Analysis
An efficient method for the preparation of various 2-substituted-1,4-benzodioxanes involves CuBr-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols . The reaction involves the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C–O cross coupling .Chemical Reactions Analysis
The deoxygenation of oxiranes by λ3σ3‐Phosphorus Reagents has been explored in detail . The reaction involves the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C–O cross coupling .Mechanism of Action
Phosphenium cation acts as an electrophilic reagent and accepts σ electrons of oxirane to form a complex in the first combination step . In most cases, a carbene transfer occurs as the first step, leading to a phosphorane and a carbonyl unit that thereafter react in the usual Wittig fashion via the corresponding λ5σ5-1,2-oxaphosphetane intermediate .
properties
IUPAC Name |
2-[(3-iodophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJDVWBJSFNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655540 | |
Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Iodophenoxy)methyl)oxirane | |
CAS RN |
75746-32-6 | |
Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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